molecular formula C6H7ClN2O B12355070 3-chloro-4-methoxy-3H-pyridin-6-imine

3-chloro-4-methoxy-3H-pyridin-6-imine

Cat. No.: B12355070
M. Wt: 158.58 g/mol
InChI Key: FDSIRNHUVXTANT-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-3H-pyridin-6-imine is a heterocyclic compound that features a pyridine ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-3H-pyridin-6-imine typically involves the chlorination and methoxylation of a pyridine derivative. One common method involves the reaction of 3-chloro-4-methoxypyridine with an amine under specific conditions to form the imine. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-3H-pyridin-6-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-chloro-4-methoxy-3H-pyridin-6-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-3H-pyridin-6-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-3H-pyridin-6-imine is unique due to its specific substitution pattern and the presence of the imine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-chloro-4-methoxy-3H-pyridin-6-imine

InChI

InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-4,8H,1H3

InChI Key

FDSIRNHUVXTANT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=N)N=CC1Cl

Origin of Product

United States

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